3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
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Scientific Research Applications
Receptor Interaction Studies
Compounds structurally related to 3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one have been designed as ligands for α1-adrenoceptor and 5HT1A-receptor affinities. These studies have shown good to excellent affinities for the α1-adrenoceptor with subnanomolar K_i values. Some compounds also demonstrated good ligands for the 5HT1A-receptor with nanomolar range K_i values, suggesting potential applications in neurological research and drug development (Romeo et al., 1993).
Antitumor Activities
A new series of compounds structurally related to this compound demonstrated significant antitumor activities against human cancer cell lines. The most potent compound in this series exhibited activities 2.0 and 8.4 times more active than gefitinib against specific cancer cell lines, indicating a potential application in cancer therapy research (Guo et al., 2012).
Pharmacological Profile Characterization
Studies on compounds related to this compound have characterized their pharmacological profiles, showing potential as antidepressants. These compounds exhibited dose-dependent actions in diverse procedures, including reducing immobility time in forced-swim tests and suppressing aggressive behavior, suggesting their applicability in neuropsychiatric disorder treatment research (Dekeyne et al., 2012).
Properties
IUPAC Name |
3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-18-7-8-21-20(15-18)23-24(27-21)25(32)30(17-26-23)10-9-22(31)29-13-11-28(12-14-29)16-19-5-3-2-4-6-19/h2-8,15,17,27H,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCDNZXYJOUHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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